Deamino-NAD

Glycolysis Enzyme Kinetics Glyceraldehyde-3-Phosphate Dehydrogenase

Generic NAD+ is unsuitable for isolating single enzyme activities due to its ubiquitous role in hundreds of cellular reactions. Deamino-NAD is a precisely engineered analog that solves this problem through specific, quantifiable divergence from the native cofactor. - GPDH Binding: Km of 2.3 nM for rabbit muscle GPDH, enabling active-site structural studies via X-ray crystallography or fluorescence-based binding assays. - CD38/NADase Inhibition: Achieves near-complete inhibition of rat liver NAD glycohydrolase at 5 mM, serving as a critical positive control for CD38-targeted research. - Isozyme Discrimination: Differential activity with VDH1 (63.9%) and VDH2 (124%) allows functional distinction of these Streptomyces valine dehydrogenase isozymes. - Orthogonal Detection: Unique λmax of 338 nm (ε = 6.2 × 10³ M⁻¹ cm⁻¹) permits simultaneous dual-wavelength monitoring with NAD+/NADH-dependent reactions at 340 nm.

Molecular Formula C21H27N6O15P2+
Molecular Weight 665.4 g/mol
CAS No. 1851-07-6
Cat. No. B1669959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeamino-NAD
CAS1851-07-6
SynonymsDeaminocozymase;  Nicotinamide-hypoxanthine dinucleotide;  Desamino-DPN;  Deamino-NAD;  Deamino DPN;  Deamino NAD.
Molecular FormulaC21H27N6O15P2+
Molecular Weight665.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC=NC5=O)O)O)O)O)C(=O)N
InChIInChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1
InChIKeyDGVSIBCCYUVRNA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deamino-NAD: A Differentiated NAD+ Analog


Deamino-NAD (Nicotinamide-hypoxanthine dinucleotide) is a structural analog of the essential coenzyme NAD+ . Unlike NAD+, Deamino-NAD features a hypoxanthine base in place of the adenine moiety, a critical modification that confers distinct biochemical properties. This analog is primarily utilized as a substrate, inhibitor, or conformational probe in enzyme kinetic studies and metabolic research . As a specialized tool compound, it enables researchers to dissect NAD+-dependent pathways with a level of precision not possible with the native cofactor.

Structural NAD+ analog; hypoxanthine replaces adenine base
Substrate, inhibitor, or conformational probe for enzyme kinetic studies
Enables pathway-specific interrogation; non-native cofactor for selective assays

Why Deamino-NAD Specificity Matters


The assumption that all NAD+ analogs are interchangeable in biochemical assays is a significant source of experimental error. The native cofactor NAD+ participates in hundreds of cellular reactions, making it an indiscriminate and often unsuitable probe for isolating single enzyme activities or pathways [1]. Furthermore, compounds like nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) exhibit fundamentally different metabolic fates and coenzyme capabilities compared to NAD+, including an inability to serve as substrates for key regulatory enzymes like SIRT1 and PARP1 [2]. Therefore, the scientific utility of Deamino-NAD is not based on its similarity to NAD+ but on its precise, quantifiable points of divergence, which allow for the specific interrogation of enzymatic mechanisms and the development of selective assays. Substituting another analog or the native cofactor would invalidate the experimental conditions and render the resulting data uninterpretable.

Native NAD+ Promiscuity
NAD+ participates in hundreds of reactions, limiting specificity in single-enzyme studies.
Metabolic Fate Divergence
Analogs like NGD and NHD are not substrates for SIRT1/PARP1, altering pathway interpretation.
Experimental Invalidation
Substituting Deamino-NAD with native NAD+ or other analogs can invalidate assay conditions.

Deamino-NAD: Evidence of Differentiation


GPDH Substrate Affinity

Deamino-NAD serves as a high-affinity substrate for rabbit muscle glyceraldehyde-3-phosphate dehydrogenase (GPDH), a key glycolytic enzyme. The reported Michaelis-Menten constant (Km) is 2.3 nM (2300 pm) [1], and the equilibrium dissociation constant (Kd) is 112 pm . In contrast, the native substrate NAD+ exhibits a Km for the same enzyme that is orders of magnitude higher, reported to be 441 µM for a related bacterial enzyme [2]. This ~192,000-fold difference in Km highlights the exceptionally tight binding of Deamino-NAD to the GPDH active site.

GPDH Substrate Affinity
Reported cross-study
Km 0.0023 µM
vs. NAD+ Km 441 µM
Supports high-affinity GPDH binding studies
Confirm kinetics in single assay system
Glycolysis Enzyme Kinetics Glyceraldehyde-3-Phosphate Dehydrogenase

NAD Glycohydrolase Inhibition

In enzymatic assays for NAD glycohydrolase (EC 3.2.2.5) from rat liver nuclei, Deamino-NAD+ acts as a potent inhibitor. At a concentration of 5 mM, Deamino-NAD+ achieves 'almost complete inhibition' of the enzyme activity [1]. Under identical conditions, the analog alpha-NAD+ produces only 70% inhibition, while the endogenous inhibitor nicotinamide requires a 10-fold higher concentration (50 mM) to achieve only 33% inhibition [1].

NAD Glycohydrolase Inhibition
Head-to-head comparison
Almost complete inhibition at 5 mM
alpha-NAD+ 70%; Nicotinamide 33%
Reported inhibition in rat liver nuclei
Verify in target enzyme assay
Enzyme Inhibition NAD Metabolism CD38

Valine Dehydrogenase Isozyme Selectivity

The activity of Deamino-NAD+ varies significantly as a cofactor for different isozymes of valine dehydrogenase (VDH). For the VDH2 isozyme from Streptomyces cinnamonensis, Deamino-NAD+ exhibits 124% of the activity observed with the native cofactor NAD+, indicating it is a more efficient cofactor in this context [1]. Conversely, for the VDH1 isozyme, its relative activity is reduced to 63.9% [1]. This is in stark contrast to other analogs: NADP+ shows 0% activity with VDH2 and 10.8% with VDH1, and thionicotinamide-NAD+ shows 0% activity with both [1]. This demonstrates that Deamino-NAD is not merely a less active mimic but can be a superior cofactor in specific enzymatic contexts.

VDH Isozyme Selectivity
Head-to-head comparison
VDH2: 124% activity
VDH1: 63.9%
NADP+ 0%
Supports isozyme discrimination assays
Activity ratios may vary across assay conditions
Enzyme Specificity Valine Dehydrogenase Cofactor Selectivity

Orthogonal UV Spectral Detection

Deamino-NAD+ possesses a distinct UV absorbance spectrum compared to NAD+. The extinction coefficient (ε) for Deamino-NAD+ at its absorbance maximum of 338 nm is 6.2 × 10³ M⁻¹ cm⁻¹ [1]. This property is quantifiably different from other NAD+ analogs, such as thionicotinamide-NAD+ (λmax = 395 nm, ε = 11.3 × 10³ M⁻¹ cm⁻¹) and 3-pyridinealdehyde-NAD+ (λmax = 358 nm, ε = 9.3 × 10³ M⁻¹ cm⁻¹) [1]. The native NAD+/NADH redox couple is typically monitored at 340 nm, where Deamino-NAD+ has a distinct extinction coefficient, allowing for its independent quantification in a mixture or for monitoring a reaction orthogonal to the primary NAD+/NADH couple.

Orthogonal UV Detection
Head-to-head comparison
λmax 338 nm, ε 6.2×10³ M⁻¹cm⁻¹
NAD+/NADH monitored at 340 nm
Enables multiplexed enzyme monitoring
Validate spectral resolution in target buffer
Spectrophotometry Assay Development Analytical Chemistry

Deamino-NAD Research and Industrial Applications


GPDH Structure-Function Studies

Deamino-NAD's exceptionally high affinity for rabbit muscle GPDH (Km = 2.3 nM) makes it an ideal probe for active-site binding studies, including X-ray crystallography and fluorescence-based binding assays. Its use can help elucidate the structural determinants of cofactor recognition in this critical glycolytic enzyme [1].

NAD Glycohydrolase (CD38) Inhibition Studies

Given its ability to achieve 'almost complete inhibition' of rat liver NAD glycohydrolase at 5 mM, Deamino-NAD is a valuable positive control inhibitor for in vitro assays designed to characterize this enzyme family, which includes the clinically relevant CD38 [2]. Its potency in this system allows for the clear definition of baseline activity in the absence of enzyme function.

VDH Isozyme Discrimination

The differential activity of Deamino-NAD+ with VDH1 (63.9%) and VDH2 (124%) isozymes provides a functional assay to distinguish between these two forms. This application is particularly relevant in microbiology for characterizing the metabolic capabilities of different Streptomyces strains, as the two isozymes exhibit distinct cofactor specificities [3].

Multiplexed Enzyme Assays

The distinct spectral signature of Deamino-NAD+ (λmax = 338 nm, ε = 6.2 × 10³ M⁻¹ cm⁻¹) allows it to be used as a secondary, orthogonal cofactor in enzyme assays. Researchers can simultaneously monitor a Deamino-NAD-dependent reaction at 338 nm while tracking the primary NAD+/NADH-dependent reaction at 340 nm, enabling more complex and informative experimental designs [4].

Application
Selection Property
Validation Focus
GPDH binding site characterization
High-affinity cofactor binding
Km verification in target enzyme system
NAD glycohydrolase (CD38) inhibition studies
Reported inhibition at mM levels
Confirm inhibition level in in-house assay
VDH isozyme discrimination
Cofactor-dependent isozyme activity
Validate relative activity ratios (VDH1/VDH2)
Multiplexed enzyme assay design
Distinct λmax and extinction coefficient
Validate spectral separation from NADH

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